molecular formula C17H17N5O B12937241 N-(5-Cyano-2-(piperidin-1-yl)pyrimidin-4-yl)benzamide CAS No. 918662-90-5

N-(5-Cyano-2-(piperidin-1-yl)pyrimidin-4-yl)benzamide

Cat. No.: B12937241
CAS No.: 918662-90-5
M. Wt: 307.35 g/mol
InChI Key: PWAULFCXLABJQU-UHFFFAOYSA-N
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Description

N-(5-Cyano-2-(piperidin-1-yl)pyrimidin-4-yl)benzamide is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a cyano group at the 5-position of the pyrimidine ring, a piperidine ring at the 2-position, and a benzamide moiety at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Cyano-2-(piperidin-1-yl)pyrimidin-4-yl)benzamide typically involves multiple steps. One common method includes the reaction of 2-chloropyrimidine with piperidine to form 2-(piperidin-1-yl)pyrimidine. This intermediate is then reacted with 4-cyanobenzoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction parameters. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-(5-Cyano-2-(piperidin-1-yl)pyrimidin-4-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-Cyano-2-(piperidin-1-yl)pyrimidin-4-yl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-Cyano-2-(piperidin-1-yl)pyrimidin-4-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
  • N-(5-Cyano-2-(piperidin-1-yl)pyrimidin-4-yl)benzamide derivatives with different substituents on the benzamide moiety

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyano group and the piperidine ring enhances its potential as a versatile intermediate in organic synthesis and as a candidate for drug development .

Properties

CAS No.

918662-90-5

Molecular Formula

C17H17N5O

Molecular Weight

307.35 g/mol

IUPAC Name

N-(5-cyano-2-piperidin-1-ylpyrimidin-4-yl)benzamide

InChI

InChI=1S/C17H17N5O/c18-11-14-12-19-17(22-9-5-2-6-10-22)21-15(14)20-16(23)13-7-3-1-4-8-13/h1,3-4,7-8,12H,2,5-6,9-10H2,(H,19,20,21,23)

InChI Key

PWAULFCXLABJQU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC=C(C(=N2)NC(=O)C3=CC=CC=C3)C#N

Origin of Product

United States

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